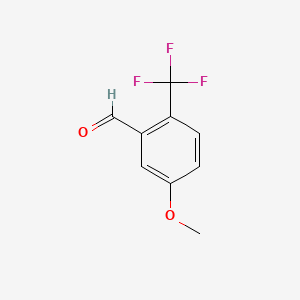

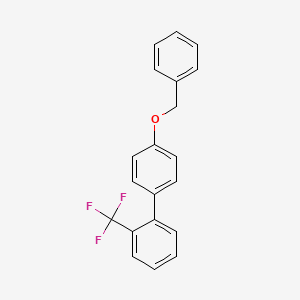

4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

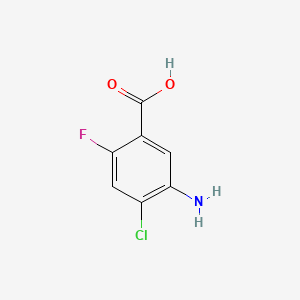

4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl, also known as 4-Benzyloxybenzotrifluoride, is an organic compound with the molecular formula C14H11F3O . It is a solid substance with a molecular weight of 252.236 g/mol .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds like 4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl involves the activation of the C–F bond, which is the strongest single bond in organic compounds . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in the construction of fluorinated pharmacons .Molecular Structure Analysis

The molecular structure of 4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl can be represented by the SMILES notation: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F .Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . They are used in the synthesis of diverse fluorinated compounds .Physical And Chemical Properties Analysis

4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl is a solid substance . It has a molecular weight of 252.236 g/mol and a molecular formula of C14H11F3O .科学的研究の応用

Formation of Liquid Crystalline Phases

4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, similar in structure to the chemical , have been identified as a novel class of amphiphilic mesogens. These compounds are unique for displaying thermotropic and lyotropic smectic and columnar mesophases. This behavior is attributed to the micro-segregation of hydrophilic regions from all-aromatic segments, interestingly, in the absence of a flexible alkyl chain (Kölbel, Tschierske & Diele, 1998).

Influence of Mesogenic Moiety

Research on fluorinated monomers, which include structural similarities to 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, has shown that the nature of the rigid mesogenic core significantly impacts their mesophases. For instance, monomers with a biphenyl group exhibit thermotropic polymorphism, whereas those with a phenyl benzoate group induce a monomorphic character. These findings highlight the influence of molecular structure on the phase behavior of liquid crystalline materials (Bracon, Guittard, Givenchy & Géribaldi, 2000).

Synthetic Utility

The compound 2-Benzyloxy-1-methylpyridinium triflate, a derivative of the chemical , has demonstrated its utility in the benzylation of alcohols, converting them into benzyl ethers efficiently. This reaction process is notable for its simplicity and the high yield of the resultant benzyl ethers (Poon & Dudley, 2006).

Curing Properties in Epoxy Resins

Aryl-substituted sulfonium salts, related to the compound of interest, have been prepared and observed to exhibit better curing characteristics when used with epoxy resins. The reaction conditions for their preparation are notably mild, and they demonstrate significant yield, underlining their potential in industrial applications (Liu An-chang et al., 2005).

Enhancement in Selectivity for Directed Hydroboration Reactions

Trifluoromethyl-substituted indenyl rhodium and iridium complexes, which are structurally related to 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, have been developed as catalysts for directed hydroboration reactions. These catalysts have shown increased selectivity due to the strong electron-withdrawing effect of the trifluoromethyl group, demonstrating the compound's potential in facilitating specific chemical transformations (Brinkman, Nguyen & Sowa, 2000).

作用機序

Safety and Hazards

将来の方向性

The future directions of research on trifluoromethyl-containing compounds like 4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl could involve further studies on the activation of the C–F bond in organic synthesis . This could lead to the development of new methods for the synthesis of diverse fluorinated compounds .

特性

IUPAC Name |

1-phenylmethoxy-4-[2-(trifluoromethyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O/c21-20(22,23)19-9-5-4-8-18(19)16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAJMBTXTTUNLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716684 |

Source

|

| Record name | 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314988-09-4 |

Source

|

| Record name | 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。